Welcome to the BenchChem Online Store!
molecular formula C19H24BrN7 B8366048 5-Bromo-N-[4-(4-tert-butylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrazin-8-amine CAS No. 959756-14-0

5-Bromo-N-[4-(4-tert-butylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrazin-8-amine

Cat. No. B8366048
M. Wt: 430.3 g/mol
InChI Key: MKILJVTWGKLNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915256B2

Procedure details

This compound may be prepared using methods as described for Compound 6, step 1, using 5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine (0.308 g, 1.107 mmol), 4-(4-tert-butyl-piperazin-1-yl)-phenylamine (0.310 g, 1.33 mmol) and N-ethyldiisopropyl-amine (0.289 mL, 1.66 mmol) in 2-propanol (5 mL). The reaction mixture is partitioned between DCM and 1N NaOH, the organic layer is separated and washed with water and brine, dried over MgSO4, filtered and concentrated under vacuum. Trituration of the residue with diethyl ether and petroleum ether affords the title compound (440 mg, 92%) as a cream solid. LCMS: Rt 2.25 min (96%).
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Three
Quantity
0.289 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
CN1CCN(C2C=CC(NC3C4N(N=CN=4)C(C4C=C(C(N)=O)SC=4)=CN=3)=CC=2)CC1.[Br:32][C:33]1[N:38]2[N:39]=[CH:40][N:41]=[C:37]2[C:36](Br)=[N:35][CH:34]=1.[C:43]([N:47]1[CH2:52][CH2:51][N:50]([C:53]2[CH:58]=[CH:57][C:56]([NH2:59])=[CH:55][CH:54]=2)[CH2:49][CH2:48]1)([CH3:46])([CH3:45])[CH3:44].C(N(C(C)C)C(C)C)C>CC(O)C>[Br:32][C:33]1[N:38]2[N:39]=[CH:40][N:41]=[C:37]2[C:36]([NH:59][C:56]2[CH:55]=[CH:54][C:53]([N:50]3[CH2:49][CH2:48][N:47]([C:43]([CH3:46])([CH3:45])[CH3:44])[CH2:52][CH2:51]3)=[CH:58][CH:57]=2)=[N:35][CH:34]=1

Inputs

Step One
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)NC=1C=2N(C(=CN1)C=1C=C(SC1)C(=O)N)N=CN2
Step Two
Name
Quantity
0.308 g
Type
reactant
Smiles
BrC1=CN=C(C=2N1N=CN2)Br
Step Three
Name
Quantity
0.31 g
Type
reactant
Smiles
C(C)(C)(C)N1CCN(CC1)C1=CC=C(C=C1)N
Step Four
Name
Quantity
0.289 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound may be prepared
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between DCM and 1N NaOH
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(C=2N1N=CN2)NC2=CC=C(C=C2)N2CCN(CC2)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.